molecular formula C19H22N2O2S B5777195 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No. B5777195
M. Wt: 342.5 g/mol
InChI Key: QJAYTEYWMSJYDF-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as CEC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiourea derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may exhibit higher toxicity. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to possess significant anti-cancer and anti-inflammatory properties, making it a potential candidate for further research. However, one of the limitations of using N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its limited solubility in water, which may restrict its use in certain experimental conditions.

Future Directions

There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One potential direction is to further explore its anti-cancer properties and its potential use in cancer therapy. Additionally, further research could focus on the development of novel formulations of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea that may enhance its solubility and bioavailability. Finally, future research could focus on the development of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea as a potential treatment for various inflammatory diseases.
Conclusion:
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a novel compound that has shown promising results in scientific research. Its low toxicity profile, anti-cancer, and anti-inflammatory properties make it a potential candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific research fields.

Synthesis Methods

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can be synthesized using various methods, including the reaction of 4-methyl-2-oxo-2H-chromen-7-yl isothiocyanate with 2-(1-cyclohexen-1-yl)ethylamine. The reaction yields N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea as a white crystalline solid, which can be purified using recrystallization techniques.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been studied extensively for its potential applications in various scientific research fields. It has been shown to exhibit significant anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13-11-18(22)23-17-12-15(7-8-16(13)17)21-19(24)20-10-9-14-5-3-2-4-6-14/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAYTEYWMSJYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

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